molecular formula C9H6F3NO2 B1142858 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE CAS No. 175276-72-9

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

Cat. No.: B1142858
CAS No.: 175276-72-9
M. Wt: 217.14
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Description

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is an organic compound with the molecular formula C9H6F3NO2 It features a furan ring substituted with a trifluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan ring, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions: The nitrile group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-METHYL-2-FURO-3-YLACETONITRILE: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-5-4-6(7(14)2-3-13)8(15-5)9(10,11)12/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIDKSIRKJEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938640
Record name 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-72-9
Record name 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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